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Compound of Interest

Compound Name: 6-Fluoro-2-methylpyridin-3-amine

Cat. No.: B1326412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Fluoro-2-methylpyridin-3-amine is a key heterocyclic building block in modern medicinal

chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of highly

selective kinase inhibitors, most notably those targeting Bruton's tyrosine kinase (BTK). Its

unique substitution pattern—a fluorine atom at the 6-position, a methyl group at the 2-position,

and an amine at the 3-position—imparts a distinct reactivity profile that is essential for the

construction of complex bioactive molecules. The electron-withdrawing nature of the fluorine

atom significantly influences the electron density of the pyridine ring, affecting its pKa,

nucleophilicity, and susceptibility to various coupling reactions. This guide provides an in-depth

analysis of the reactivity of 6-Fluoro-2-methylpyridin-3-amine, supported by quantitative data,

detailed experimental protocols for key transformations, and a visualization of its relevance in

targeted therapy.

Physicochemical and Reactivity Data
The chemical behavior of 6-Fluoro-2-methylpyridin-3-amine is dictated by the interplay of its

substituents. The following table summarizes its key physicochemical properties.
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Property Value Source

CAS Number 28489-47-6 Commercial Suppliers

Molecular Formula C₆H₇FN₂ Calculated

Molecular Weight 126.13 g/mol Calculated

Predicted pKa 2.49 ± 0.10 ChemAxon

The predicted pKa value indicates that 6-Fluoro-2-methylpyridin-3-amine is a weak base.

The presence of the electron-withdrawing fluorine atom at the 6-position significantly reduces

the basicity of the pyridine nitrogen and the exocyclic amino group compared to unsubstituted

2-methylpyridin-3-amine. This has important implications for its reactivity, particularly in acid-

catalyzed reactions and its nucleophilicity.

Core Reactivity Profile
The reactivity of 6-Fluoro-2-methylpyridin-3-amine is characterized by the functionality of its

amino group and the potential for substitution on the pyridine ring.

Nucleophilicity of the Amino Group
The primary amino group at the 3-position is the main center of nucleophilicity. It readily

participates in a variety of bond-forming reactions, including:

Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters is

a common transformation.

Buchwald-Hartwig Amination: The amino group can act as a nucleophile in palladium-

catalyzed cross-coupling reactions with aryl or heteroaryl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent can form secondary or tertiary amines.

The nucleophilicity of the amino group is tempered by the electron-withdrawing effect of the

fluorine atom and the pyridine ring itself.
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Electrophilic Aromatic Substitution
The pyridine ring is generally electron-deficient and therefore less reactive towards electrophilic

aromatic substitution than benzene. The presence of the activating amino and methyl groups,

countered by the deactivating fluorine atom and the ring nitrogen, makes the outcome of

electrophilic substitution reactions highly dependent on the reaction conditions and the nature

of the electrophile. Substitution is generally directed to the positions ortho and para to the

amino group (positions 4 and 2, with 2 being blocked).

Nucleophilic Aromatic Substitution (SNA)
The fluorine atom at the 6-position is susceptible to nucleophilic displacement, although this

typically requires strong nucleophiles and/or activating groups on the ring. The electron-

deficient nature of the pyridine ring facilitates such reactions.

Key Synthetic Transformations and Experimental
Protocols
6-Fluoro-2-methylpyridin-3-amine is a versatile substrate for a range of important synthetic

transformations. The following sections provide detailed, representative experimental protocols

for its use in key coupling reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While

there are no specific literature reports detailing the Suzuki coupling of a bromo-substituted 6-
fluoro-2-methylpyridin-3-amine, patent literature describes the use of 6-fluoro-2-
methylpyridin-3-amine in Suzuki-type reactions to synthesize BTK inhibitors. The following is

a representative protocol adapted from procedures for similar aminopyridines. This protocol

assumes the presence of a bromine or iodine atom on the pyridine ring, which would be

introduced in a prior step.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of a halo-substituted 6-fluoro-2-methylpyridin-3-amine.

Experimental Protocol:
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To a degassed solution of the halo-substituted 6-fluoro-2-methylpyridin-3-amine (1.0 eq)

and the corresponding arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, is

added potassium carbonate (2.0 eq).

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is

heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl

acetate, and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the desired

coupled product.

Quantitative Data (Typical):

Parameter Value

Yield 60-90%

Reaction Time 4-16 hours

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. 6-Fluoro-
2-methylpyridin-3-amine can be coupled with aryl or heteroaryl halides.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of 6-fluoro-2-methylpyridin-3-amine.

Experimental Protocol:
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A mixture of 6-fluoro-2-methylpyridin-3-amine (1.2 eq), the aryl halide (1.0 eq), cesium

carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04

eq) is placed in a reaction vessel.

The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

Anhydrous toluene is added, and the mixture is heated to 100-120 °C.

The reaction progress is monitored by TLC or LC-MS.

After completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad

of Celite.

The filtrate is concentrated, and the residue is purified by column chromatography to yield

the N-arylated product.

Quantitative Data (Typical):

Parameter Value

Yield 70-95%

Reaction Time 12-24 hours

Amide Bond Formation
The formation of an amide bond is a fundamental transformation for this molecule, particularly

in the synthesis of BTK inhibitors.

Reaction Scheme:

Caption: Amide bond formation using 6-fluoro-2-methylpyridin-3-amine.

Experimental Protocol:

To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is

added HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
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The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.

6-Fluoro-2-methylpyridin-3-amine (1.05 eq) is then added, and the reaction mixture is

stirred at room temperature.

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

The reaction mixture is diluted with water and extracted with ethyl acetate.

The combined organic layers are washed with saturated aqueous sodium bicarbonate

solution, water, and brine, then dried over anhydrous sodium sulfate.

The solvent is removed under reduced pressure, and the crude product is purified by column

chromatography or recrystallization.

Quantitative Data (Typical):

Parameter Value

Yield 80-98%

Reaction Time 2-12 hours

Application in Targeted Therapy: Bruton's Tyrosine
Kinase (BTK) Signaling Pathway
6-Fluoro-2-methylpyridin-3-amine is a critical component of several BTK inhibitors. BTK is a

key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell

proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various

B-cell malignancies.
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Caption: The role of BTK in the B-cell receptor signaling pathway and its inhibition.
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Conclusion
6-Fluoro-2-methylpyridin-3-amine possesses a well-defined reactivity profile that makes it an

invaluable tool for the synthesis of complex, biologically active molecules. The nucleophilic

amino group is the primary site for derivatization through amide bond formation and Buchwald-

Hartwig amination, while the potential for Suzuki-Miyaura coupling on a halogenated derivative

allows for the introduction of diverse aryl and heteroaryl moieties. The electronic influence of

the fluorine atom is a critical feature, modulating the basicity and reactivity of the molecule. The

successful application of this building block in the development of targeted therapies, such as

BTK inhibitors, underscores its significance in modern drug discovery. The experimental

protocols and reactivity data presented in this guide provide a solid foundation for researchers

and scientists working with this versatile compound.

To cite this document: BenchChem. [Reactivity Profile of 6-Fluoro-2-methylpyridin-3-amine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1326412#6-fluoro-2-methylpyridin-3-amine-reactivity-
profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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